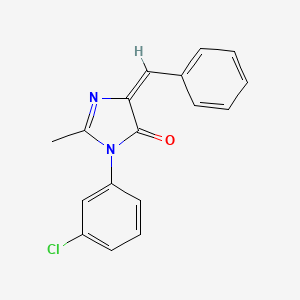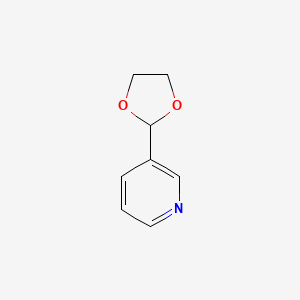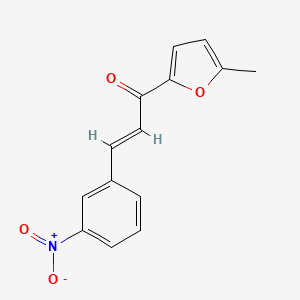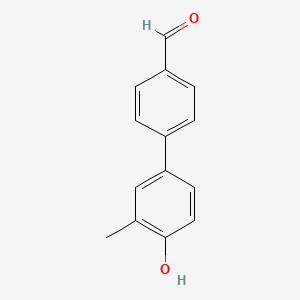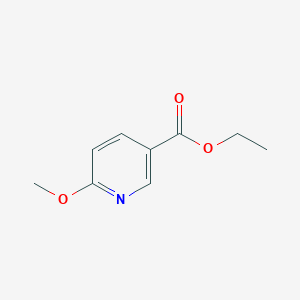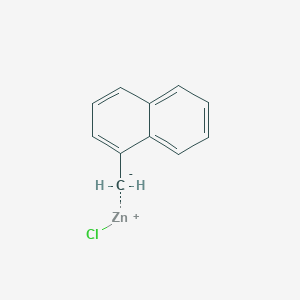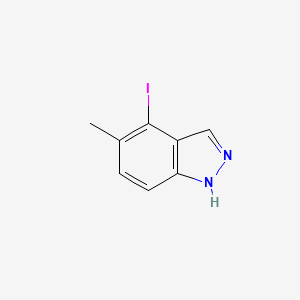
H-L-Lys(Palm)-OMe*HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Lys(Palm)-OMe*HCl typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).
Palmitoylation: The protected lysine is then reacted with palmitoyl chloride in the presence of a base such as triethylamine to form the palmitoylated lysine derivative.
Deprotection: The protecting group is removed to yield N-palmitoyl-L-lysine.
Methylation: The carboxyl group of N-palmitoyl-L-lysine is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
H-L-Lys(Palm)-OMe*HCl can undergo various chemical reactions, including:
Oxidation: The palmitoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Palmitic acid derivatives.
Reduction: Alcohol derivatives of the palmitoyl group.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
科学研究应用
H-L-Lys(Palm)-OMe*HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of lipidated peptides and proteins.
Biology: Studied for its role in protein palmitoylation, which affects protein localization, stability, and function.
Medicine: Investigated for its potential in drug delivery systems due to its ability to enhance the bioavailability of therapeutic peptides.
Industry: Utilized in the development of novel biomaterials and surface coatings
作用机制
The mechanism of action of H-L-Lys(Palm)-OMe*HCl involves its incorporation into proteins through palmitoylation. This post-translational modification affects the protein’s interaction with cellular membranes, influencing processes such as signal transduction, protein trafficking, and membrane localization. The palmitoyl group enhances the hydrophobicity of the protein, facilitating its association with lipid bilayers .
相似化合物的比较
Similar Compounds
Fmoc-L-Cys(Palm)-OH: A palmitoylated cysteine derivative used in similar applications.
Fmoc-L-Lys(Palm)-OH: Another palmitoylated lysine derivative with different protecting groups.
Liraglutide: A lipidated peptide used as a therapeutic agent
Uniqueness
H-L-Lys(Palm)-OMe*HCl is unique due to its specific combination of a palmitoyl group and a methyl ester, which provides distinct properties such as enhanced hydrophobicity and stability. This makes it particularly useful in applications requiring prolonged circulation half-life and improved pharmacokinetics .
属性
IUPAC Name |
methyl (2S)-2-amino-6-(hexadecanoylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N2O3.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(26)25-20-17-16-18-21(24)23(27)28-2;/h21H,3-20,24H2,1-2H3,(H,25,26);1H/t21-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIHHZCYDFFYHP-BOXHHOBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amino}propanoic acid](/img/structure/B6353514.png)
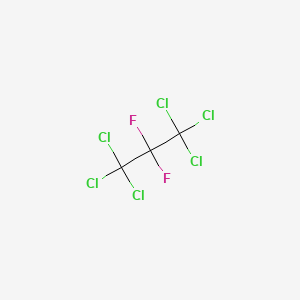
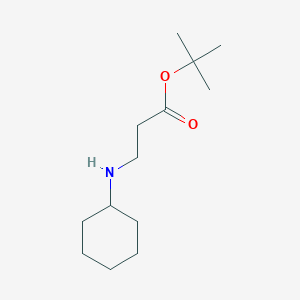
![tert-butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate](/img/structure/B6353536.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)
![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)
